molecular formula C8H6ClNaO2 B8818981 Sodium4-chloro-3-methylbenzoate CAS No. 1431868-21-1

Sodium4-chloro-3-methylbenzoate

Cat. No.: B8818981
CAS No.: 1431868-21-1
M. Wt: 192.57 g/mol
InChI Key: ZWGVPZAIZPUICI-UHFFFAOYSA-M
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Description

Sodium 4-chloro-3-methylbenzoate (IUPAC name: sodium; 4-chloro-3-methylbenzoate) is a sodium salt of the carboxylic acid derivative 4-chloro-3-methylbenzoic acid. Its molecular formula is C₈H₆ClNaO₂, with a molecular weight of 192.57 g/mol . This compound is structurally characterized by a benzoate backbone substituted with a chlorine atom at the para position (C4) and a methyl group at the meta position (C3). It is commonly utilized in pharmaceutical and specialty chemical synthesis due to its reactivity and stability under standard conditions .

Properties

CAS No.

1431868-21-1

Molecular Formula

C8H6ClNaO2

Molecular Weight

192.57 g/mol

IUPAC Name

sodium;4-chloro-3-methylbenzoate

InChI

InChI=1S/C8H7ClO2.Na/c1-5-4-6(8(10)11)2-3-7(5)9;/h2-4H,1H3,(H,10,11);/q;+1/p-1

InChI Key

ZWGVPZAIZPUICI-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)[O-])Cl.[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers: Positional Variations of Substituents

Sodium 4-chloro-3-methylbenzoate has several structural isomers that differ in the positions of the chlorine and methyl groups. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Sodium 2-chloro-3-methylbenzoate C₈H₆ClNaO₂ 192.57 1431868-21-1 Lower solubility in polar solvents
Sodium 3-chloro-2-methylbenzoate C₈H₆ClNaO₂ 192.57 1708942-17-9 Higher thermal stability
Sodium 3-chloro-4-methylbenzoate C₈H₆ClNaO₂ 192.57 1708942-15-7 Intermediate in agrochemical synthesis

Key Findings :

  • Solubility : The para-substituted chlorine in Sodium 4-chloro-3-methylbenzoate enhances polarity compared to ortho-substituted analogs, improving aqueous solubility .
  • Biodegradability : Pseudomonas sp. WR912 degrades 4-chlorobenzoates slower (doubling time: 3.3 h) than 3-chlorobenzoates (2.6 h), suggesting positional chlorine affects microbial metabolism .

Halogen-Substituted Variants: Chloro vs. Fluoro Derivatives

Replacing chlorine with fluorine alters physicochemical properties significantly:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
Sodium 4-fluoro-3-methylbenzoate C₈H₈FNaO₂ 178.14 1431868-18-6 Lower molecular weight; higher reactivity in SNAr reactions
Sodium 4-chloro-3-methylbenzoate C₈H₆ClNaO₂ 192.57 1431868-21-1 Higher lipophilicity; slower hydrolysis

Key Findings :

  • Reactivity : Fluorine’s electronegativity increases susceptibility to nucleophilic aromatic substitution (SNAr) in the fluoro derivative, whereas the chloro analog favors electrophilic reactions .

Ester vs. Sodium Salt Forms

The methyl ester precursor, Methyl 4-chloro-3-methylbenzoate (C₉H₉ClO₂, MW: 184.62 g/mol, CAS: 91367-05-4), differs from the sodium salt in synthesis and applications:

Property Methyl 4-Chloro-3-Methylbenzoate Sodium 4-Chloro-3-Methylbenzoate
Synthesis Esterification of benzoic acid Alkaline hydrolysis of methyl ester
Solubility Low in water; soluble in organic solvents High in water; limited in organics
Applications Intermediate in organic synthesis Pharmaceutical salt formulation

Key Findings :

  • The sodium salt’s ionic nature enhances bioavailability in drug formulations, while the ester form is preferred for cross-coupling reactions in organic synthesis .

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